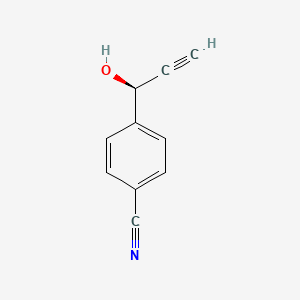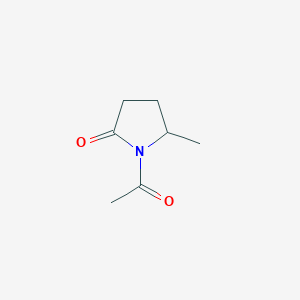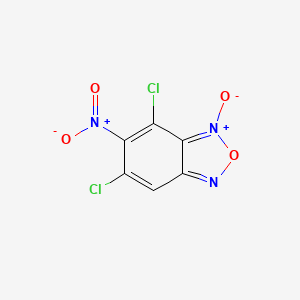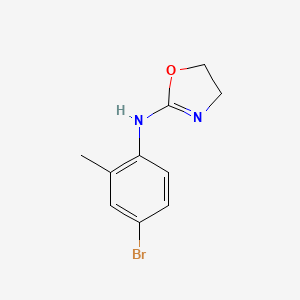![molecular formula C16H7F4NOS B12556238 Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- CAS No. 194491-59-3](/img/structure/B12556238.png)
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is a complex organic compound characterized by the presence of difluorophenyl and thiazolyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- typically involves the reaction of 2,4-difluorobenzaldehyde with thioamide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)(4-piperidinyl)methanone
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Bis(4-fluorophenyl)methanol
Uniqueness
Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]- is unique due to the presence of both difluorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
194491-59-3 |
|---|---|
Molecular Formula |
C16H7F4NOS |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methanone |
InChI |
InChI=1S/C16H7F4NOS/c17-8-1-3-10(12(19)5-8)14-7-23-16(21-14)15(22)11-4-2-9(18)6-13(11)20/h1-7H |
InChI Key |
UXVZOPAAFCQMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)C(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)



![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)

![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)

![1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B12556241.png)

